molecular formula C16H26ClNO B1391223 4-(tert-Butyl)phenyl 4-piperidinylmethyl ether hydrochloride CAS No. 1185304-13-5

4-(tert-Butyl)phenyl 4-piperidinylmethyl ether hydrochloride

Cat. No.: B1391223
CAS No.: 1185304-13-5
M. Wt: 283.83 g/mol
InChI Key: BESDYIJBOWPGTO-UHFFFAOYSA-N
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Scientific Research Applications

4-(tert-Butyl)phenyl 4-piperidinylmethyl ether hydrochloride is widely used in scientific research, particularly in the following areas:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(tert-Butyl)phenyl 4-piperidinylmethyl ether hydrochloride typically involves the reaction of 4-(tert-butyl)phenol with 4-piperidinemethanol under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the ether linkage. The hydrochloride salt is then formed by treating the resulting ether with hydrochloric acid .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial-grade equipment and controls to ensure consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(tert-Butyl)phenyl 4-piperidinylmethyl ether hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-(tert-Butyl)phenyl 4-piperidinylmethyl ether hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to changes in biochemical pathways and cellular functions. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    4-(tert-Butyl)phenol: A precursor in the synthesis of 4-(tert-Butyl)phenyl 4-piperidinylmethyl ether hydrochloride.

    4-Piperidinemethanol: Another precursor used in the synthesis.

    4-(tert-Butyl)phenyl 4-piperidinylmethyl ether: The non-hydrochloride form of the compound.

Uniqueness

This compound is unique due to its specific structure, which combines the properties of both 4-(tert-butyl)phenol and 4-piperidinemethanol. This unique combination allows it to interact with a wide range of molecular targets and participate in various chemical reactions, making it a versatile compound in research and industrial applications .

Properties

IUPAC Name

4-[(4-tert-butylphenoxy)methyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO.ClH/c1-16(2,3)14-4-6-15(7-5-14)18-12-13-8-10-17-11-9-13;/h4-7,13,17H,8-12H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BESDYIJBOWPGTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OCC2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.83 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185304-13-5
Record name Piperidine, 4-[[4-(1,1-dimethylethyl)phenoxy]methyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1185304-13-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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